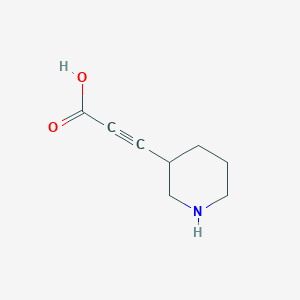

3-(Piperidin-3-yl)prop-2-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-piperidin-3-ylprop-2-ynoic acid |

InChI |

InChI=1S/C8H11NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-2,5-6H2,(H,10,11) |

InChI Key |

UFULPZWRAKBPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 3 Yl Prop 2 Ynoic Acid and Its Derivatives

General Synthetic Strategies for Prop-2-ynoic Acid Derivatives

Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.org Its derivatives are versatile building blocks in organic synthesis. solubilityofthings.comgoogle.com General strategies for the synthesis of prop-2-ynoic acid derivatives often begin with commercially available propargyl alcohol, which can be oxidized to the corresponding acid. wikipedia.org Another common method involves the carboxylation of acetylides, which can be generated by treating terminal alkynes with strong bases. google.com

Furthermore, Sonogashira and Negishi cross-coupling reactions provide a powerful means to construct substituted prop-2-ynoic acid derivatives. These palladium-catalyzed reactions enable the coupling of terminal alkynes with various organic halides. whiterose.ac.uk The direct carboxylation of terminal alkynes in the presence of a transition metal and a weak base has also been explored, offering a more direct route to these compounds. google.com The reactivity of the triple bond in prop-2-ynoic acid allows for further functionalization through reactions like hydroarylation and cycloadditions, expanding the diversity of accessible derivatives. google.com

Approaches for Introducing the Piperidine (B6355638) Moiety in Alkyne Carboxylic Acid Synthesis

The introduction of the piperidine ring into a molecule containing an alkyne carboxylic acid presents unique synthetic challenges. A common strategy involves the coupling of a pre-formed piperidine derivative with a suitable alkyne precursor. For instance, a piperidine with a leaving group at the 3-position can be reacted with a metalated prop-2-ynoic acid derivative.

Alternatively, the piperidine ring can be constructed in the presence of the alkyne functionality. This can be achieved through various cyclization strategies. nih.gov Intramolecular hydroamination of an appropriately substituted amino-alkyne is a powerful method for forming the piperidine ring. organic-chemistry.org Another approach involves ring-closing metathesis (RCM) of a diene precursor, followed by reduction of the resulting double bond. niscpr.res.in The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Stereoselective Synthesis of Piperidine-Substituted Alkyne Carboxylic Acids

Achieving stereocontrol in the synthesis of piperidine-substituted alkyne carboxylic acids is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. jyu.fi Various asymmetric strategies have been developed to control the formation of chiral centers within the piperidine ring.

Enantiocontrolled Construction via Organometallic Scaffolding

Organometallic reagents play a pivotal role in the enantioselective synthesis of piperidine derivatives. whiterose.ac.uk Chiral organozinc reagents, derived from amino acids like serine, have been used in cross-coupling reactions to generate precursors for piperidines with high stereocontrol. whiterose.ac.uk The addition of organometallic reagents to chiral N-acyliminium ions or other electrophilic piperidine precursors is another effective strategy for introducing substituents with a defined stereochemistry. ntu.edu.sg Gold-catalyzed cyclizations of N-homopropargyl amides can lead to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov Furthermore, iridium-catalyzed cyclocondensations of amino alcohols and aldehydes have been shown to produce 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

Asymmetric Cyclization and Functionalization Approaches for Piperidine Rings

Asymmetric cyclization reactions are a cornerstone of stereoselective piperidine synthesis. Palladium-catalyzed enantioselective 6-exo aza-Heck cyclizations have been employed to construct chiral piperidine rings. nih.gov Intramolecular hydroamination of allenes catalyzed by chiral gold complexes can also yield vinyl-substituted piperidines with high enantiomeric excess. organic-chemistry.org Another powerful technique is the asymmetric desymmetrization of prochiral piperidine derivatives through enantioselective addition of an electrophile or nucleophile. researchgate.net Additionally, dearomatization reactions starting from substituted pyridine (B92270) derivatives provide a pathway to chiral piperidines. researchgate.net

Precursor-Based Stereochemical Control in Piperidine Synthesis (e.g., from Amino Acids)

Chiral pool synthesis, utilizing readily available enantiopure starting materials like amino acids, is a well-established strategy for controlling stereochemistry. L-glutamic acid, for example, can be converted into enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving reduction and cyclization. niscpr.res.in Similarly, chiral amino alcohols can serve as precursors for the stereoselective synthesis of piperidines. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations. jyu.fi This approach has been successfully applied to the synthesis of various substituted piperidines, including those with fluorine-containing substituents. jyu.firesearchgate.net

Protective Group Strategies for the Piperidine Nitrogen in Prop-2-ynoic Acid Synthesis

The piperidine nitrogen is a reactive site that often requires protection during the synthesis of prop-2-ynoic acid derivatives. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Commonly used protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The Boc group is stable under a wide range of non-acidic conditions and can be readily removed with acid. niscpr.res.in The benzyl group is also robust and is typically removed by catalytic hydrogenation. nih.gov

tert-Butoxycarbonyl (Boc) Protection in Synthesis

The synthesis of 3-(Piperidin-3-yl)prop-2-ynoic acid often necessitates the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. mdpi.com

A plausible synthetic route to this compound commences with a commercially available or synthetically prepared precursor, tert-butyl 3-ethynylpiperidine-1-carboxylate. chemicalbook.comsynblock.com This intermediate already possesses the core piperidine ring and the essential ethynyl (B1212043) group at the 3-position, with the nitrogen atom shielded by the Boc group.

The synthesis of this key intermediate can be accomplished from 1-piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester. chemicalbook.com The subsequent step in the synthesis of the target molecule involves the carboxylation of the terminal alkyne of tert-butyl 3-ethynylpiperidine-1-carboxylate. This transformation can be achieved using carbon dioxide in the presence of a suitable catalyst system. google.comrsc.orgresearchgate.netgoogle.com Copper(I)-based catalysts have been shown to be effective for the carboxylation of terminal alkynes. google.comgoogle.comresearchgate.net The reaction proceeds by the formation of a copper acetylide intermediate, which then reacts with CO2. researchgate.net

Once the carboxylation is complete, the final step is the deprotection of the Boc group. This is typically accomplished by treating the Boc-protected propiolic acid derivative with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent. mdpi.com The acid cleaves the Boc group, yielding the desired this compound.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | tert-butyl 3-ethynylpiperidine-1-carboxylate | 1. Copper(I) salt (e.g., CuI), Base (e.g., Cs2CO3) 2. CO2 | tert-butyl 3-(prop-2-ynoic acid)piperidine-1-carboxylate |

| 2 | tert-butyl 3-(prop-2-ynoic acid)piperidine-1-carboxylate | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Methanol | This compound |

This table outlines a proposed synthetic pathway for this compound utilizing a Boc-protected intermediate.

Multicomponent Reactions (MCRs) Incorporating Piperidine and Alkyne Moieties

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org This approach is highly atom-economical and efficient. The synthesis of functionalized piperidines has been a significant area of application for MCRs. beilstein-journals.orgnih.govscispace.com

For the synthesis of this compound or its derivatives, an MCR could be envisioned that brings together a source of the piperidine ring, an alkyne functionality, and other necessary components. A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-keto ester. beilstein-journals.orgscispace.com To incorporate the required alkyne moiety for the target compound, one of the components would need to contain a terminal alkyne. For instance, a β-keto ester bearing an alkynyl group could be employed.

A probable mechanistic pathway for such an MCR would involve the initial formation of an enamine from the amine and the β-keto ester, and an imine from the amine and the aldehyde. beilstein-journals.org A subsequent Mannich-type reaction between the enamine and the imine, followed by intramolecular cyclization and dehydration, would lead to a highly substituted piperidine ring with the alkyne group at the desired position. beilstein-journals.orgscispace.com While specific examples leading directly to this compound are not prevalent, the synthesis of piperidines with an acetylene (B1199291) group via a three-component reaction has been reported, underscoring the feasibility of this strategy. mdpi.com

| Aldehyde Component | Amine Component | β-Keto Ester Component with Alkyne | Potential Piperidine Product |

| Formaldehyde | Ammonia | Ethyl 2-acetyl-4-pentynoate | A dihydropyridine (B1217469) precursor to a 3-alkynyl piperidine derivative |

| Benzaldehyde | Aniline | Methyl 2-acetyl-4-pentynoate | A highly substituted N-phenyl-3-alkynylpiperidine derivative |

| Acetaldehyde | Benzylamine | tert-Butyl 2-acetyl-4-pentynoate | A substituted N-benzyl-3-alkynylpiperidine derivative |

This table illustrates potential starting materials for a multicomponent reaction to synthesize a piperidine ring with an alkyne substituent.

These synthetic methodologies highlight the versatility and strategic planning required in modern organic synthesis to access complex and medicinally relevant molecules like this compound.

Chemical Reactivity and Derivatization Strategies

Reactions of the Carboxylic Acid Moiety in 3-(Piperidin-3-yl)prop-2-ynoic Acid

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, and its application as a linker in peptide synthesis.

The carboxylic acid functionality of this compound can readily undergo esterification and amide bond formation. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the steric and electronic properties of the resulting ester.

Amide Bond Formation: The synthesis of amides from this compound is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. A notable method involves the use of n-propanephosphonic acid anhydride (B1165640) (T3P®) in the presence of pyridine (B92270), which facilitates amide bond formation with minimal epimerization, even with substrates prone to racemization. nih.govnih.gov This method is efficient for coupling various amines, including those that are less nucleophilic. nih.gov The resulting amides are often stable and can serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity. researchgate.net

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 3-(Piperidin-3-yl)prop-2-ynoate ester |

| Amide Bond Formation | Amine (R-NH₂ or R₂NH), Coupling Agent (e.g., T3P®, TBTU) | 3-(Piperidin-3-yl)prop-2-ynamide |

Data derived from established principles of organic synthesis and specific findings on related compounds. nih.govrsc.org

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive alkyne, makes it a candidate for use as a linker in solution-phase peptide synthesis (SolPS). In this context, the carboxylic acid can be coupled to the N-terminus of a peptide chain, while the alkyne moiety remains available for further functionalization.

Solution-phase peptide synthesis is a valuable alternative to solid-phase synthesis, particularly for large-scale production. nih.govmdpi.com Reagents like T3P® have been shown to be highly effective in promoting peptide bond formation in solution, offering rapid reaction times and high yields with minimal side reactions like epimerization. nih.govmdpi.com The use of such linkers allows for the modular construction of complex peptide derivatives.

Reactions of the Alkyne Moiety (Prop-2-ynoic Acid)

The carbon-carbon triple bond in the prop-2-ynoic acid portion of the molecule is an electron-deficient system, making it susceptible to various addition reactions.

The alkyne functionality can participate in cycloaddition reactions, a powerful tool for constructing five-membered rings. nih.gov In a [3+2] cycloaddition, the alkyne acts as a "dipolarophile" and reacts with a 1,3-dipole. wikipedia.org This type of reaction is a concerted, pericyclic process that leads to the formation of a new C-C and a new C-O or C-N bond. wikipedia.org

The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The specific nature of the 1,3-dipole and any substituents on the alkyne will determine the electronic character and, consequently, the outcome of the cycloaddition. wikipedia.orgnih.gov For instance, the reaction of an alkyne with a nitrone can yield an isoxazoline. wikipedia.org These cycloaddition reactions provide a direct route to complex heterocyclic structures from relatively simple starting materials. nih.govrsc.orgnih.gov

The conjugated system of the alkyne and the carboxylic acid in this compound makes it an excellent Michael acceptor. masterorganicchemistry.comlibretexts.orglibretexts.org In a Michael addition, a nucleophile adds to the β-carbon of this α,β-unsaturated system. masterorganicchemistry.comlibretexts.orglibretexts.org A wide range of nucleophiles can be employed, including enolates, amines, and thiols. masterorganicchemistry.comsrce.hrresearchgate.net

The addition of thiols to activated alkynes, a "thiol-yne" reaction, can be catalyzed by a base, such as piperidine (B6355638) itself. nih.gov This reaction is often highly efficient and can proceed under mild conditions. srce.hrnih.gov Similarly, the addition of amines ("aza-Michael addition") or alcohols ("oxa-Michael addition") can occur. nih.govntu.edu.sg These reactions are valuable for C-N, C-S, and C-O bond formation. srce.hrntu.edu.sg The addition of phenols and arylthiols to propiolic acids and their esters can result in a mixture of E and Z isomers. researchgate.net

The table below illustrates the versatility of the Michael addition with this type of substrate.

| Nucleophile | Reaction Type | Product Type |

| Thiol (R-SH) | Thia-Michael Addition | 3-(Alkyl/Arylthio)propenoic acid derivative |

| Amine (R₂NH) | Aza-Michael Addition | 3-Aminopropenoic acid derivative |

| Alcohol (R-OH) | Oxa-Michael Addition | 3-Alkoxypropenoic acid derivative |

| Enolate | Carbon-Michael Addition | Substituted glutaric acid derivative precursor |

Data compiled from general principles of Michael additions and specific examples with related compounds. masterorganicchemistry.comlibretexts.orgsrce.hrresearchgate.netnih.govnih.govntu.edu.sgoup.com

Reactions Involving the Piperidine Nitrogen in this compound

N-Alkylation and N-Acylation Strategies

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modifying the compound's physicochemical properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction can proceed in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The use of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion. researchgate.net Without a base, the reaction may slow down as the acidic piperidinium (B107235) salt accumulates. researchgate.net

N-Acylation: This strategy is used to introduce an acyl group, forming a stable amide bond. This can be achieved by reacting the piperidine nitrogen with acylating agents like acid chlorides or anhydrides. Alternatively, coupling reactions with carboxylic acids are widely used, facilitated by reagents such as Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or by forming an active ester in situ. nih.govnih.gov Such reactions are pivotal in building more complex molecular architectures, including peptide-like structures. nih.gov

| Reaction Type | Reagent Class | Typical Reagents | Conditions | Product |

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br), Benzyl (B1604629) bromide (BnBr) | K₂CO₃ or NaH, DMF/Acetonitrile, 0°C to RT | N-Alkyl-3-(piperidin-3-yl)prop-2-ynoic acid |

| N-Acylation | Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Triethylamine (Et₃N), Dichloromethane (B109758) (DCM), 0°C to RT | N-Acyl-3-(piperidin-3-yl)prop-2-ynoic acid |

| N-Acylation | Coupling Agents | Carboxylic Acid + HOBt/HBTU or CDI | DIPEA, DMF/DCM, RT | N-Acyl-3-(piperidin-3-yl)prop-2-ynoic acid |

Table 1: General Strategies for N-Alkylation and N-Acylation of the Piperidine Moiety.

Annulation Reactions for Ring Fusions

Annulation reactions involve the construction of a new ring fused to the existing piperidine scaffold. These strategies are crucial for creating polycyclic structures, which are common motifs in pharmacologically active compounds. Various methods can be employed, including intramolecular cyclizations and cycloadditions. nih.gov

One effective strategy involves palladium-catalyzed intramolecular reactions, such as the aza-Heck cyclization, where a pendant alkene can be coupled with the piperidine ring. nih.gov Another approach is through radical-mediated cyclizations, where a radical generated on a side chain attached to the piperidine can add intramolecularly to an unsaturated bond. nih.govmdpi.com Condensation reactions, like the Robinson annulation, can also be adapted to build a new six-membered ring onto the piperidine core, typically proceeding through enamine or iminium ion intermediates. stackexchange.com For this compound, these strategies would first require the installation of a suitable functionalized tether, often via N-alkylation or N-acylation, which then participates in the ring-closing step.

Formation of Fused Heterocyclic Systems from this compound Precursors

The prop-2-ynoic acid side chain is a versatile building block for synthesizing a variety of heterocyclic rings through cyclization and cycloaddition reactions. The terminal alkyne and the carboxylic acid group can both participate in ring-forming processes with appropriate reagents.

Synthesis of Pyrimidine (B1678525), Pyrane, Pyridine, and Phthalazinone Derivatives

The unique structure of the prop-2-ynoic acid moiety allows it to serve as a three-carbon synthon for the construction of various six-membered heterocycles.

Pyrimidine Derivatives: The Pinner synthesis is a classical method for pyrimidine formation, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or related species like urea (B33335) or guanidine. slideshare.net The prop-2-ynoic acid can be converted into a β-keto ester or a related 1,3-dielectrophilic species, which can then undergo cyclocondensation to yield a pyrimidine ring. rsc.orgyoutube.com

Pyrane Derivatives: The synthesis of 2-pyrones has been achieved through the iodolactonization of 2-en-4-ynoic acids. The prop-2-ynoic acid moiety of the parent compound could be elaborated into such a precursor, which upon treatment with iodine, would yield a pyranone ring fused or linked to the piperidine core.

Pyridine Derivatives: Pyridines can be assembled through various multicomponent reactions. A notable approach is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile. youtube.com The acetylenic group in this compound could serve as one of the alkyne components in such a reaction, leading to highly substituted pyridine derivatives.

Phthalazinone Derivatives: The synthesis of phthalazinones typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 2-acylbenzoic acid or a phthalic anhydride. longdom.orgresearchgate.net The prop-2-ynoic acid could be involved by first reacting with a hydrazine to form a hydrazone, which could then undergo cyclization with a suitably positioned ortho-carbonyl group on an aromatic ring introduced elsewhere in the molecule.

| Target Heterocycle | Key Co-Reagent(s) | General Synthetic Strategy |

| Pyrimidine | Urea, Guanidine, Amidine | Cyclocondensation with a β-dicarbonyl equivalent derived from the prop-2-ynoic acid side chain. slideshare.net |

| Pyrane | Iodine, Base | Elaboration to a 2-en-4-ynoic acid followed by iodolactonization. |

| Pyridine | Alkyne, Nitrile | Transition-metal-catalyzed [2+2+2] cycloaddition. youtube.com |

| Phthalazinone | Hydrazine, 2-Acylbenzoic acid | Condensation of a hydrazine derivative with a 2-acylbenzoic acid moiety. longdom.org |

Table 2: Strategies for Heterocycle Synthesis from the Prop-2-ynoic Acid Moiety.

Construction of Bicyclic Systems including Dihydrothieno[2,3-c]piperidine Derivatives

The construction of bicyclic systems where a thiophene (B33073) ring is fused to the piperidine core represents a significant synthetic challenge, leading to valuable scaffolds in medicinal chemistry. The synthesis of thieno[2,3-d]pyrimidines and benzothieno[2,3-c]pyridines often starts from a pre-formed thiophene ring. cu.edu.egnih.gov

To synthesize a dihydrothieno[2,3-c]piperidine derivative from this compound, a plausible strategy would involve modifications to the piperidine ring to facilitate the annulation of the thiophene ring. For example, the parent compound could be converted to a 3-piperidone derivative. This ketone could then serve as a starting point for a Gewald-type reaction. In this sequence, the 3-piperidone would be reacted with an active methylene (B1212753) nitrile (e.g., cyanoacetic esters) and elemental sulfur in the presence of a base like morpholine. This three-component reaction would construct the 2-aminothiophene ring fused at the 2,3-positions of the original piperidine, yielding the desired dihydrothieno[2,3-c]piperidine core structure.

Computational and Theoretical Investigations of 3 Piperidin 3 Yl Prop 2 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard for investigating molecular systems. These methods allow for the detailed exploration of a molecule's geometric and electronic characteristics, providing a foundation for understanding its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, spectroscopic properties, and thermodynamic stability of molecules. For 3-(Piperidin-3-yl)prop-2-ynoic acid, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine the most stable three-dimensional structure by minimizing the energy of the system.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals key structural features, such as the puckering of the piperidine (B6355638) ring and the spatial arrangement of the propynoic acid substituent. Theoretical vibrational frequencies can also be calculated and compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.govresearchgate.net DFT studies can also be used to understand the properties of a molecule for further chemical transformations. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡C (Alkyne) | 1.21 Å |

| Bond Length (Å) | C=O (Carboxyl) | 1.22 Å |

| Bond Length (Å) | C-O (Carboxyl) | 1.35 Å |

| Bond Length (Å) | C-N (Piperidine Ring) | 1.47 Å |

| Bond Angle (°) | C-C≡C | 178.5° |

| Bond Angle (°) | O=C-O | 124.0° |

| Bond Angle (°) | C-N-C (Piperidine Ring) | 111.5° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. wikipedia.org For this compound, the HOMO is typically localized on the electron-rich regions, such as the piperidine nitrogen atom, while the LUMO is often distributed over the electron-deficient propynoic acid moiety, particularly the alkyne and carbonyl groups. This distribution dictates the molecule's behavior as a nucleophile or electrophile. Analysis of these orbitals helps predict how the molecule will interact with other reagents. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. nih.gov

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative NBO Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-C)ring | 5.20 |

| n(O)carbonyl | π(C≡C) | 2.15 |

| π(C≡C) | π*(C=O) | 15.80 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. The electron-rich π-system of the alkyne bond would also exhibit a region of negative potential. Conversely, the most positive potential would be located on the hydrogen atom of the carboxylic acid and the N-H group of the piperidine ring, making them the primary sites for nucleophilic interaction. nih.gov

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and isomerization pathways. mdpi.com By locating transition states (TS) and calculating their corresponding activation energies, computational chemists can predict the feasibility and kinetics of a proposed transformation.

For this compound, several isomerization pathways could be investigated, such as the intramolecular cyclization to form a bicyclic lactam or rearrangement to an allenic acid derivative. Theoretical studies would involve mapping the reaction coordinate by performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the reactant and product. researchgate.net This analysis provides deep insights into the molecule's chemical stability and potential for synthetic modification.

Conformational Analysis and Stereochemical Preferences of the Piperidine Ring and Propynoic Acid Moiety

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, a detailed conformational analysis is essential to understand the spatial relationship between the piperidine ring and the propynoic acid side chain.

The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. wikipedia.org However, two distinct chair conformations are possible, differing in the orientation of the N-H bond (axial vs. equatorial). For substituted piperidines, the substituent's orientation is also critical. The propynoic acid group at the C3 position can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. nih.gov

Computational methods can be used to calculate the relative energies of these different conformers. DFT studies on related furan-containing propanoic acid derivatives have been used to understand reactive species in transformations. mdpi.com The analysis would also consider the rotational freedom of the bond connecting the propynoic acid moiety to the piperidine ring, identifying the most stable rotamers. Understanding these stereochemical preferences is crucial for designing molecules with specific shapes for targeted biological interactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is frequently used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com The primary goal is to predict the binding mode and affinity, which is often expressed as a scoring function or binding energy. researchgate.netwisdomlib.org

The process involves preparing the three-dimensional structures of both the ligand and the target protein. Computational software, such as AutoDock, Glide, or GOLD, is then used to systematically explore various possible binding poses of the ligand within the active site of the target. parssilico.com An algorithm scores each pose based on factors like shape complementarity, electrostatic interactions, and hydrogen bonding. nih.govstackexchange.com A more negative binding energy (ΔG) generally indicates a more stable and favorable interaction. researchgate.net

While no specific molecular docking studies have been published for this compound, a hypothetical study could investigate its interaction with a potential target, for instance, a neurotransmitter receptor or a specific enzyme. The results of such a study would typically be presented in a table summarizing the binding affinities and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target X | -8.5 | ASP 120, LYS 150 | Hydrogen Bond, Ionic |

| PHE 200, TRP 202 | Pi-Pi Stacking | ||

| Target Y | -7.2 | SER 90, GLN 92 | Hydrogen Bond |

| LEU 140, VAL 145 | Hydrophobic | ||

| Target Z | -6.8 | TYR 55 | Hydrogen Bond |

| ALA 60, ILE 62 | Hydrophobic |

This table is illustrative and presents hypothetical data to demonstrate the typical output of a molecular docking study. The target proteins and results are not based on published experimental data for this specific compound.

Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR)

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its identification and structural elucidation. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT). proquest.comwikipedia.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. computabio.com These calculations can help assign the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes (e.g., stretching, bending). arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. muni.cz Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. arxiv.orgmedium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ab initio calculations can predict the NMR chemical shifts (δ) for active nuclei like ¹H and ¹³C. rsc.orgaip.org These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure of the compound. rug.nl

As with molecular docking, specific spectroscopic predictions for this compound are not available in the literature. The following tables present hypothetical predicted data for this compound to illustrate the expected outcomes of such computational studies.

Table 2: Hypothetical Predicted IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300-2500 |

| N-H Stretch | Piperidine | 3350-3250 |

| C≡C Stretch | Alkyne | 2260-2100 |

| C=O Stretch | Carboxylic Acid | 1760-1690 |

| C-N Stretch | Piperidine | 1250-1020 |

This table is illustrative and presents hypothetical data based on typical IR absorption ranges for the functional groups present in the molecule.

Table 3: Hypothetical Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π -> π | 210 | 0.85 |

| n -> π | 275 | 0.05 |

This table is illustrative and presents hypothetical data. The exact values would depend on the computational method and solvent model used.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Carboxylic Acid OH | 10.0 - 13.0 |

| Piperidine NH | 1.5 - 3.5 |

| Piperidine CH, CH₂ | 1.5 - 3.5 |

| ¹³C NMR | |

| Carboxylic Acid C=O | 170 - 185 |

| Alkyne C≡C | 70 - 90 |

| Piperidine CH, CH₂ | 20 - 60 |

This table is illustrative and provides a general range of expected chemical shifts for the different types of protons and carbons in the molecule.

Applications As a Chemical Biology and Medicinal Chemistry Scaffold

Design and Synthesis of Compound Libraries Utilizing the 3-(Piperidin-3-yl)prop-2-ynoic Acid Scaffold

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of molecules against biological targets. The this compound scaffold is well-suited for library synthesis due to the chemical tractability of both the piperidine (B6355638) ring and the propiolic acid group.

Systematic synthetic strategies have been developed for creating diverse libraries of piperidine-based fragments. nih.govrsc.org A common approach involves the hydrogenation of corresponding pyridine (B92270) precursors to yield cis-piperidines. nih.gov For instance, using a platinum(IV) oxide (PtO₂) catalyst can effectively reduce pyridine rings in an acetic acid solution. nih.gov These cis-isomers can then be transformed into their trans-diastereoisomers through methods that employ conformational control or diastereoselective lithiation. nih.govrsc.org

The piperidine nitrogen offers a convenient handle for introducing diversity. It can be functionalized with various groups, such as methyl, acetamide, and mesyl groups, to generate a virtual library of synthetically accessible 3D fragments. nih.gov The propiolic acid end of the scaffold can also be readily modified through esterification, amidation, or by participating in click chemistry reactions, further expanding the chemical space of the library. The synthesis of regio- and diastereoisomers of substituted piperidines allows for a comprehensive exploration of the 3D space around the core scaffold. nih.govrsc.orgwhiterose.ac.uk

Exploration of Structure-Activity Relationships (SAR) in 3D Chemical Space

The non-planar nature of the piperidine ring in this compound is critical for exploring three-dimensional chemical space, a key objective in modern drug discovery to improve molecular properties and find novel interactions with biological targets. rsc.orgwhiterose.ac.uk Fragment collections have historically been dominated by flat, two-dimensional molecules. nih.govrsc.org The introduction of sp³-rich scaffolds like piperidine provides a significant increase in shape diversity and complexity with only a small increase in molecular weight. whiterose.ac.uk

The study of stereochemistry is crucial in this context. Chiral piperidine scaffolds, for example, can have profound effects on a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. researchgate.net By synthesizing specific regio- and diastereoisomers of substituted piperidines, researchers can systematically investigate how the 3D arrangement of substituents affects biological activity. nih.govrsc.org A virtual library generated from 20 different cis- and trans-disubstituted piperidines demonstrated a wide coverage of 3D fragment space with molecular properties suitable for fragment-based drug discovery campaigns. nih.govwhiterose.ac.uk This systematic approach allows for a detailed exploration of structure-activity relationships, guiding the design of more potent and selective molecules.

Development of Modulators for Specific Biological Targets (Academic Research Perspectives)

The this compound scaffold serves as a valuable starting point for developing modulators of various biological targets, including enzymes and receptors.

The dysregulation of enzyme activity is implicated in numerous diseases, making enzyme inhibitors a major class of therapeutic agents. ed.ac.uk

Kinase Inhibition: Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.ukmdpi.com The development of kinase inhibitors often involves scaffolds that can fit into the ATP-binding site. Phenylaminopyrimidine is one such core scaffold that has been successfully used to develop potent inhibitors like imatinib. mdpi.com While not directly a phenylaminopyrimidine, the this compound scaffold can be functionalized to present pharmacophores that interact with key residues in a kinase active site, such as Asp933, Glu849, and Val851 in PI3Kα. nih.gov Research has led to the discovery of potent kinase inhibitors for various targets.

| Inhibitor | Target Kinase Family | Reported IC₅₀ | Reference |

|---|---|---|---|

| PP2 | Src family (Lck, Fyn, Hck) | 4 nM (Lck), 5 nM (Fyn, Hck) | sinobiological.com |

| Compound 13 | Bcr-Abl | 5.6 μM (in K562 cells) | mdpi.com |

| GSK2126458 | PI3K | Not specified | nih.gov |

Hydrolase Inhibition: Hydrolases are another important class of enzymes. Derivatives of piperidine and related structures have shown inhibitory activity against various hydrolases. For example, pyridylpiperazine derivatives have been synthesized and evaluated as urease inhibitors, with some compounds showing significantly greater potency than the standard inhibitor thiourea. nih.gov Similarly, hydroxamic acid-derived analogues have been developed as inhibitors of vasopeptidases, which are peptide hydrolases. nih.gov Based on the structure of NVP-DPP728, inhibitors of dipeptidyl peptidase-4 (DPP-IV) have also been synthesized. nih.gov

Reductase Inhibition: Structure-activity relationship studies on inhibitors of the bacterial enoyl reductase FabI have demonstrated the importance of specific substituents on the inhibitor's core structure for achieving high affinity. nih.gov For instance, in a series of triclosan (B1682465) analogues, a single chlorine atom on one of the phenyl rings was found to increase binding affinity by 450,000-fold compared to the unsubstituted parent compound. nih.gov This highlights how modifications to a core scaffold, such as the one provided by this compound, can be strategically employed to develop potent and selective enzyme inhibitors.

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial for transducing extracellular signals. nih.govmdpi.com The piperidine moiety is a common feature in many compounds targeting GPCRs.

Dual-acting ligands targeting both histamine (B1213489) H₃ and sigma-1 receptors have been developed using a piperidine core. nih.gov The protonation state of the piperidine nitrogen was found to be a key factor influencing receptor affinity. nih.gov Furthermore, fluorination of 3-(3-(piperidin-1-yl)propyl)indole derivatives, which are 5-HT₁D receptor ligands, was shown to reduce the basicity of the piperidine nitrogen. nih.gov This chemical modification led to a beneficial influence on the oral absorption of these compounds while maintaining high receptor affinity. nih.gov

The scaffold can also be adapted to target other receptors. For example, derivatives of 3-carboxamidinocoumarins have been identified as effective inhibitors of acid-sensing ion channels (ASICs), which are implicated in neuronal death following cerebral ischemia. nih.gov

| Compound Series/Derivative | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| Piperidine-based biphenyl (B1667301) derivatives | Histamine H₃ / Sigma-1 Receptors | Compound 12 showed a broad spectrum of analgesic activity. | nih.gov |

| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | 5-HT₁D Receptor | Fluorination reduced pKa and improved oral absorption. | nih.gov |

| 3-Carboxamidinocoumarin derivatives | ASIC1a and ASIC3 Ion Channels | Inhibited channels with IC₅₀ values of 7.3 μM and 13.2 μM, respectively. | nih.gov |

Derivatives of scaffolds related to this compound have been investigated for their effects on various cellular processes. For example, a series of 3-(hetero)aryl substituted pyridine derivatives demonstrated promising anti-proliferative properties against several cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Utility in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govrsc.org This method relies on screening small, low-molecular-weight molecules ("fragments") that typically bind to a target with low affinity. The structural information from these initial hits is then used to "grow" or combine fragments into more potent, drug-like molecules.

The this compound scaffold is highly suitable for FBDD. The 'rule-of-three' for fragments (MW < 300 Da, ClogP < 3, ≤ 3 H-bond donors/acceptors) is a guiding principle, and piperidine-based structures can be designed to fit well within these parameters. nih.gov As previously noted, there is a strong interest in moving beyond flat fragments to those with greater three-dimensionality. nih.govwhiterose.ac.uk The synthesis of libraries of piperidine-based 3D fragment building blocks provides a valuable resource for FBDD campaigns. rsc.orgwhiterose.ac.uk Analysis of a virtual library of fragments derived from 20 regio- and diastereoisomers of methyl-substituted piperidines confirmed that they possess excellent 3D shapes and molecular properties for use in FBDD programs. nih.govwhiterose.ac.uk

Integration into Complex Biologically Active Scaffolds for Enhanced Potency or Selectivity

The unique structural combination of a piperidine ring and a propiolic acid moiety in this compound presents a versatile platform for the development of more complex and potent biologically active molecules. This scaffold can be strategically integrated into larger molecular frameworks to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The piperidine unit offers a three-dimensional structure that is a common feature in many approved drugs, while the propiolic acid provides a rigid linker and a reactive center for various chemical modifications.

The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can influence aqueous solubility, lipophilicity, and the ability to form salt forms, thereby improving drug-like properties. Furthermore, the nitrogen atom of the piperidine can be protonated at physiological pH, allowing for ionic interactions with biological targets. The stereochemistry of the piperidine ring at the 3-position also allows for precise spatial orientation of substituents, which can be critical for selective receptor binding. The piperidine moiety is a key component in a wide array of pharmaceuticals, including treatments for central nervous system disorders, cancer, and infectious diseases.

The propiolic acid functional group, characterized by a carbon-carbon triple bond adjacent to a carboxylic acid, serves multiple roles in the design of complex bioactive scaffolds. The triple bond acts as a rigid linear linker, which can optimally position other pharmacophoric groups for interaction with a biological target. This rigidity can be advantageous in minimizing the entropic penalty upon binding, potentially leading to higher affinity. Additionally, the propiolic acid can act as a Michael acceptor or participate in various cycloaddition reactions, allowing for covalent modification of target proteins or for the construction of more elaborate heterocyclic systems.

The integration of the this compound scaffold into larger molecules can be envisioned through derivatization at several key points: the piperidine nitrogen, the carboxylic acid, and the alkyne. Each of these positions offers a handle for chemical modification to tailor the final compound's biological activity.

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Site | Potential Modifications | Resulting Functional Group/Scaffold | Potential Therapeutic Applications |

| Piperidine Nitrogen | Alkylation, Acylation, Reductive Amination | Substituted Piperidines | CNS disorders, Oncology, Antivirals |

| Carboxylic Acid | Amide bond formation, Esterification | Amides, Esters | Protease inhibitors, Receptor antagonists |

| Alkyne | Click Chemistry (e.g., CuAAC, SPAAC), Sonogashira coupling, Covalent Michael Addition | Triazoles, Substituted alkynes, Covalent adducts | Enzyme inhibitors, Chemical probes |

Detailed research findings on the direct integration of this compound are limited in publicly available literature. However, the principles of medicinal chemistry allow for the extrapolation of its potential based on the extensive use of its constituent fragments in drug discovery.

For instance, the piperidin-3-yl moiety is a key structural feature in a variety of bioactive compounds. Modifications of the piperidine ring in other molecular contexts have led to the development of potent and selective agents. For example, the structural modification of 2-(piperidin-3-yl)-1H-benzimidazole analogues has been explored for the development of anti-allergic agents. researchgate.net Similarly, cis-(6-Benzhydrylpiperidin-3-yl)benzylamine analogues have been studied for their interaction with monoamine transporters, which are important targets for neurological and psychiatric disorders. acs.orgnih.gov These examples highlight the utility of the piperidin-3-yl core in directing molecules to specific biological targets.

The propiolic acid functional group has also been utilized in the design of bioactive compounds. Propiolic acid derivatives have been investigated for their antifungal properties and can undergo various chemical transformations to generate diverse chemical libraries for screening. nih.govresearchgate.net The Kinugasa reaction, which involves the reaction of a copper acetylide with a nitrone, can be employed with propiolic acid derivatives to synthesize β-lactams, a class of compounds with significant antibacterial activity. beilstein-journals.org

By combining these two valuable fragments, the this compound scaffold can be elaborated into novel chemical entities with enhanced biological profiles. For example, coupling the carboxylic acid with various amines could lead to a library of amides for screening against proteases or G-protein coupled receptors. The piperidine nitrogen could be functionalized with different substituents to modulate the compound's physicochemical properties and to explore interactions with specific receptor pockets. The alkyne could be used as a handle in "click chemistry" to attach larger fragments, such as fluorescent dyes for imaging or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

Table 2: Exemplary Complex Scaffolds Derived from this compound and Their Potential Biological Targets

| Derived Scaffold | Synthetic Strategy | Potential Biological Target | Rationale for Enhanced Potency/Selectivity |

| N-Aryl/Heteroaryl Piperidine Derivatives | Buchwald-Hartwig or Ullmann coupling at the piperidine nitrogen | GPCRs (e.g., Serotonin, Dopamine receptors) | The added aryl/heteroaryl group can form specific π-stacking or hydrogen bond interactions with the receptor binding pocket. |

| Peptidomimetic Conjugates | Amide coupling of the carboxylic acid with amino acid esters or small peptides | Proteases (e.g., Cathepsins, Caspases) | The piperidine ring can mimic a peptide backbone turn, while the propiolic acid can act as a warhead for covalent inhibition. |

| Triazole-linked Bioconjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule | Various enzymes and receptors | The triazole linker is stable and can connect the piperidine scaffold to a known pharmacophore, creating a bifunctional inhibitor or probe. |

Advanced Analytical Methodologies in Research on 3 Piperidin 3 Yl Prop 2 Ynoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into molecular structure and function. Different spectroscopic techniques probe various aspects of a molecule's properties, from the connectivity of its atoms to its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. For 3-(Piperidin-3-yl)prop-2-ynoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete structural picture.

1D NMR (¹H and ¹³C):

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methine proton at the 3-position of the ring, and the protons of the N-H and O-H groups. The chemical shifts (δ) of the piperidine protons would typically appear in the range of 1.5-3.5 ppm, while the acidic proton of the carboxylic acid would be a broad singlet at a much higher chemical shift (often >10 ppm).

¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals would be anticipated: three for the alkyne and carboxylic acid groups, and five for the piperidine ring carbons. The carbons of the alkyne group (C≡C) would have characteristic chemical shifts in the 70-90 ppm range, while the carbonyl carbon (C=O) of the carboxylic acid would appear significantly downfield, typically between 160-185 ppm.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to map out the proton-proton networks within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is instrumental in confirming the connection of the prop-2-ynoic acid moiety to the 3-position of the piperidine ring by showing a correlation between the piperidine C3 proton and the carbons of the alkyne group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad) | 160 - 185 |

| Alkynyl Carbon (-C≡CH) | 2.5 - 3.5 | 70 - 90 |

| Alkynyl Carbon (-C≡C-) | - | 70 - 90 |

| Piperidine C3-H | 2.5 - 3.5 | 35 - 45 |

| Piperidine CH₂ | 1.5 - 3.5 | 20 - 50 |

| Piperidine N-H | 1.5 - 4.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgdocbrown.info The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peaks would include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. libretexts.org

C-H Stretch: Absorptions for C-H bonds in the piperidine ring would appear around 2850-3000 cm⁻¹. pressbooks.pub

C≡C Stretch: A sharp, medium-to-weak absorption band in the range of 2100-2260 cm⁻¹ would indicate the presence of the alkyne triple bond. libretexts.org

C=O Stretch: A strong, sharp absorption peak between 1680-1725 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylic acid. libretexts.org

N-H Bend: A medium intensity band around 1500-1650 cm⁻¹ could be attributed to the N-H bending vibration of the secondary amine in the piperidine ring.

C-O Stretch: A medium band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1725 | Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Medium to Weak |

| Piperidine Ring | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Secondary Amine (-NH-) | N-H Bend | 1500 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₈H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated and compared to the measured value, providing strong evidence for the chemical formula.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the compound (165.13 g/mol ). Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments, such as the carboxylic acid group (-COOH, 45 Da) or cleavage of the piperidine ring, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the geometry of the prop-2-ynoic acid substituent. Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid and piperidine's amine groups, which dictate how the molecules pack together in the crystal lattice.

Chromatographic Methods for Purification and Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method. amazonaws.com

For this compound, an HPLC method would be developed for two primary purposes:

Purification: Following its synthesis, HPLC can be used to isolate the target compound from unreacted starting materials, byproducts, and other impurities, yielding a highly pure sample for further analysis and use.

Analysis: HPLC is used to assess the purity of a sample. By developing a validated method, the presence of any impurities can be detected and quantified. nih.gov

A typical HPLC setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system of the alkyne and carboxylic acid should provide a UV chromophore. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification.

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed onto a metal surface. nih.gov This method can enhance the weak Raman signal of a compound by many orders of magnitude, allowing for the detection of even trace amounts.

In research on this compound, SERS could be employed to study its adsorption behavior and interaction with metallic nanoparticles (e.g., silver or gold). By analyzing the changes in the SERS spectrum upon adsorption, one can deduce the orientation of the molecule on the surface. For instance, strong enhancement of the carboxylate and alkyne vibrational modes might suggest that the molecule binds to the surface through these functional groups. This technique is particularly valuable for understanding interfacial phenomena and the interaction of molecules with surfaces, which is relevant in fields such as sensor development and catalysis. illinois.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.